(+)-Allylboronic acid pinanediol ester
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Overview
Description
(+)-Allylboronic acid pinanediol ester is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (+)-Allylboronic acid pinanediol ester typically involves the reaction of allylboronic acid with pinanediol. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction proceeds smoothly to form the desired ester with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The ester is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(+)-Allylboronic acid pinanediol ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to form boronic acids or other reduced boron-containing compounds.
Substitution: The ester can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the ester .
Major Products
The major products formed from these reactions include alcohols, aldehydes, boronic acids, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(+)-Allylboronic acid pinanediol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (+)-Allylboronic acid pinanediol ester involves the formation of a boron-oxygen bond with the pinanediol moiety. This bond stabilizes the ester and enhances its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boronic ester used in similar reactions but with different reactivity and stability profiles.
Phenylboronic acid pinacol ester: Used in similar applications but with different electronic properties and reactivity.
Uniqueness
(+)-Allylboronic acid pinanediol ester is unique due to its high stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to form stable boron-oxygen bonds with pinanediol enhances its utility in various chemical reactions .
Properties
Molecular Formula |
C13H21BO2 |
---|---|
Molecular Weight |
220.12 g/mol |
IUPAC Name |
2,9,9-trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C13H21BO2/c1-5-6-14-15-11-8-9-7-10(12(9,2)3)13(11,4)16-14/h5,9-11H,1,6-8H2,2-4H3 |
InChI Key |
ZWEMLWHNKCNXMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CC=C |
Origin of Product |
United States |
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